(2Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)prop-2-enenitrile
Description
The compound “(2Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)prop-2-enenitrile” is a synthetic organic molecule that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with bromophenyl and chlorophenyl groups, making it a potentially interesting candidate for various chemical and biological studies.
Properties
IUPAC Name |
(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClN2S/c19-15-5-3-13(4-6-15)17-11-23-18(22-17)14(10-21)9-12-1-7-16(20)8-2-12/h1-9,11H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSLMRLGJFYJDV-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)prop-2-enenitrile” typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The bromophenyl and chlorophenyl groups can be introduced through nucleophilic aromatic substitution reactions.
Formation of the Prop-2-enenitrile Moiety: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromophenyl and chlorophenyl groups can participate in various substitution reactions, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Products may include oxidized thiazole derivatives or phenyl ketones.
Reduction: Products may include primary amines or reduced thiazole derivatives.
Substitution: Products may include substituted phenyl derivatives with different functional groups.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: The compound can be used as a building block for synthesizing new thiazole derivatives with potential biological activities.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: Thiazole derivatives are known for their antimicrobial properties, and this compound may be studied for similar activities.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: It may be used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of “(2Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)prop-2-enenitrile” would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as:
Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptors: Modulating receptor activity by acting as agonists or antagonists.
DNA/RNA: Intercalating into DNA/RNA and affecting transcription or translation processes.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile: Lacks the chlorophenyl group.
(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-bromophenyl)prop-2-enenitrile: Bromophenyl and chlorophenyl groups are swapped.
(2Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)prop-2-enenitrile: Methyl group instead of bromophenyl.
Uniqueness
The unique combination of bromophenyl and chlorophenyl groups in “(2Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)prop-2-enenitrile” may confer distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
